molecular formula C12H17NO3 B13196880 4-[(2-Phenoxyethyl)amino]butanoic acid

4-[(2-Phenoxyethyl)amino]butanoic acid

Cat. No.: B13196880
M. Wt: 223.27 g/mol
InChI Key: VYOGPCAZYBAPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Phenoxyethyl)amino]butanoic acid is a synthetic organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . Its structure features a butanoic acid chain linked to a phenoxyethylamino group, a motif found in compounds with documented pharmacological activity in preclinical research. This specific chemical architecture is shared with other investigational compounds, particularly aminoalkanol derivatives, that are explored for their potential multitarget profiles in central nervous system disorders . For instance, related phenoxyalkylamino compounds have been studied as analogs of known drugs and have shown promising activity in models of seizures and neuropathic pain, often through mechanisms that may involve interaction with targets such as sigma receptors and 5-HT1A receptors . As a building block in medicinal chemistry, this compound offers researchers a versatile template for the design and synthesis of new bioactive molecules. It is supplied with a minimum purity of 95% and must be stored sealed in a dry environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-(2-phenoxyethylamino)butanoic acid

InChI

InChI=1S/C12H17NO3/c14-12(15)7-4-8-13-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2,(H,14,15)

InChI Key

VYOGPCAZYBAPAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenoxyethyl)amino]butanoic acid typically involves the reaction of 2-phenoxyethanol with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the phenoxyethyl group and the butanoic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenoxyethyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(2-Phenoxyethyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(2-Phenoxyethyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyethyl group plays a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-[(2-Phenoxyethyl)amino]butanoic Acid and Analogs

Compound Name (CAS if available) Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Phenoxyethylamino ~265.3* Hypothesized: Moderate lipophilicity, potential CNS activity due to phenoxy group
Chlorambucil (CHB) Bis(2-chloroethyl)aminophenyl 304.2 Cytotoxic alkylating agent; treats lymphomas
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenylamino, oxo 211.2 Metal coordination studies; antibacterial potential
4-Guanidinobutanoic acid Guanidinyl 145.2 Biomarker; implicated in metabolic disorders
N-Caffeoyl-4-aminobutyric acid Caffeoyl (3,4-dihydroxyphenylacryloyl) 265.3 Antioxidant; plant secondary metabolite
4-((tert-Butoxycarbonyl)amino)butanoic acid Boc-protected amino 217.3 Peptide synthesis intermediate
4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid Benzyloxy-fluorophenylmethylamino 407.5 Research chemical; structural complexity for receptor targeting

*Calculated based on molecular formula.

Structural Influences on Physicochemical Properties

  • Lipophilicity: The phenoxyethyl group in the target compound likely increases lipophilicity compared to polar analogs like 4-guanidinobutanoic acid . However, it is less hydrophobic than chlorambucil’s bis(chloroethyl)phenyl group, which enhances membrane permeability for alkylating DNA .
  • Solubility: The carboxylic acid moiety ensures moderate aqueous solubility across analogs. For example, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid’s oxo group may form hydrogen bonds, improving solubility over the target compound .
  • Stability: Boc-protected derivatives (e.g., ) resist enzymatic degradation, whereas compounds like N-caffeoyl-4-aminobutyric acid may oxidize due to catechol groups.

Key Contrasts and Limitations

  • Functional Group Diversity: While chlorambucil and the target compound share a butanoic acid backbone, their substituents dictate entirely different mechanisms (alkylation vs.
  • Bioavailability: Bulky substituents (e.g., benzyloxy-fluorophenylmethylamino in ) may reduce blood-brain barrier penetration compared to smaller groups like guanidinyl .

Biological Activity

4-[(2-Phenoxyethyl)amino]butanoic acid, also known as KM-408, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pain management. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

The synthesis of this compound typically involves the reaction of phenoxyethylamine with butyric acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques which enhance reaction efficiency.

Anticonvulsant Properties

Research has indicated that KM-408 exhibits significant anticonvulsant activity. In vivo studies demonstrated its effectiveness in reducing seizure frequency in animal models. For instance, the effective dose (ED50) for maximum electroshock seizure (MES) in mice was found to be approximately 13.3 mg/kg .

Analgesic Effects

In addition to its anticonvulsant properties, KM-408 has shown promise as an analgesic agent. It was active in several pain models:

  • Formalin test : Active at 30 mg/kg.
  • Spinal nerve ligation (SNL) : Effective at 6 mg/kg.
  • Hot plate test : Active at 30 mg/kg .

These findings suggest that KM-408 may have dual roles, potentially benefiting patients suffering from both neuropathic pain and seizures.

The mechanism by which KM-408 exerts its biological effects involves interaction with various neurotransmitter systems. It has been shown to bind to sigma receptors and serotonin receptors (5-HT1A), which are critical in modulating pain and seizure pathways. The binding affinities were reported as KiK_i values of 7.2×1087.2\times 10^{-8} for sigma receptors and 8.0×1078.0\times 10^{-7} for 5-HT1A receptors .

Study on Neuropathic Pain

A study published in Pharmacology evaluated the efficacy of KM-408 in a rat model of neuropathic pain induced by spinal nerve ligation. The results indicated a significant reduction in mechanical allodynia and thermal hyperalgesia compared to control groups, suggesting that KM-408 may be a viable candidate for treating neuropathic pain conditions .

Safety Profile Assessment

Safety assessments conducted during the development of KM-408 included acute toxicity studies in mice, which revealed a favorable safety profile with no significant adverse effects observed at therapeutic doses. Additionally, cardiovascular safety evaluations indicated no detrimental effects on heart rate or blood pressure in rats .

Data Summary

Parameter Value
Chemical Formula C₁₃H₁₇N₁O₂
ED50 MES (mice) 13.3 mg/kg
Formalin Test Activity Active at 30 mg/kg
SNL Activity Active at 6 mg/kg
Hot Plate Test Activity Active at 30 mg/kg
K_i Sigma Receptor 7.2×1087.2\times 10^{-8}
K_i 5-HT1A Receptor 8.0×1078.0\times 10^{-7}

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.